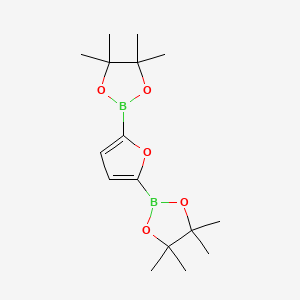
2,4-Difluoro-5-iodopyridine
Descripción general
Descripción
2,4-Difluoro-5-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of 2,4-Difluoro-5-iodopyridine can be achieved by contacting a beta-halo-alpha or gamma-fluoropyridine compound or suitable precursor thereof with an effective amount of KF or CsF in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-iodopyridine is represented by the InChI code1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H . The molecular weight of the compound is 240.98 . Physical And Chemical Properties Analysis
2,4-Difluoro-5-iodopyridine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 240.98 .Aplicaciones Científicas De Investigación
Synthesis and Reactions
2,4-Difluoro-5-iodopyridine is involved in various synthetic processes and reactions. It is utilized in the synthesis of heterocyclic polyfluoro-compounds, serving as a precursor for more complex chemical structures. For example, 3,5-dichlorodifluoro-4-iodopyridine, a closely related compound, is easily procured and can yield 4,4′-bipyridyls and 3,5-dichlorodifluoroisonicotinic acid through specific treatments (Banks, Haszeldine, & Phillips, 1977).
Regiochemical Flexibility
Studies have shown the regiochemical flexibility of compounds similar to 2,4-Difluoro-5-iodopyridine. For instance, deprotonation studies on trihalopyridines, including 3,5-dichloro-2-fluoropyridine, demonstrate specific reactions like carboxylation and iodination leading to acids and 4-iodopyridines (Bobbio & Schlosser, 2001).
Nucleophilic Substitution Studies
In nucleophilic substitution studies, 2,4-dihalopyridines and 2,4,6-trihalopyridines, which include 2,4-difluoropyridine analogs, show selective displacement at specific positions. This property is critical for synthesizing varied molecular structures (Schlosser, Rausis, & Bobbio, 2005).
Structural Manifold Creation
The creation of structural manifolds from common precursors like 5-Chloro-2,3-difluoropyridine involves processes like hydrolyzation and isomerization to produce various pyridine derivatives, which are valuable in the pharmaceutical industry (Schlosser & Bobbio, 2002).
Synthesis of Bipyridinium Compounds
Research on the synthesis of N-mono- and N,N'-dipolyfluoroalkyl-4,4'-bipyridinium compounds has highlighted the reactivity of bipyridine with polyfluoroalkyl iodides, leading to the formation of various quaternary salts. These compounds and their derivatives are significant in the development of ionic liquids and have implications in material science (Singh & Shreeve, 2003).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2,4-Difluoro-5-iodopyridine might interact with its targets in a unique way, potentially leading to changes in the targets’ function or activity.
Action Environment
The compound 2,4-Difluoro-5-iodopyridine should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as temperature and atmospheric composition.
Propiedades
IUPAC Name |
2,4-difluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAUJUZQSTFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479261 | |
| Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-iodopyridine | |
CAS RN |
837364-89-3 | |
| Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)



![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)







